

# Application Notes and Protocols for Lanicemine Administration in Pharmacological MRI (phMRI) Studies

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## Compound of Interest

Compound Name: *Lanicemine*

Cat. No.: *B1674462*

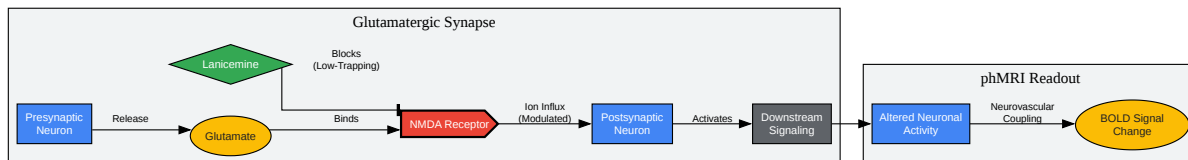
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of **Lanicemine** (AZD6765) in pharmacological magnetic resonance imaging (phMRI) studies. **Lanicemine** is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential rapid-acting antidepressant effects with a more favorable side-effect profile compared to ketamine.<sup>[1][2]</sup> This document outlines its mechanism of action, summarizes quantitative data from key studies, and provides detailed experimental protocols to guide future research.

## Mechanism of Action

**Lanicemine** acts as a non-competitive antagonist at the NMDA receptor, a key component of the glutamatergic system involved in synaptic plasticity and neurotransmission.<sup>[1]</sup> Unlike ketamine, **Lanicemine** is characterized as a "low-trapping" channel blocker, which means it has a faster off-rate and is less likely to become trapped within the ion channel.<sup>[3]</sup> This property is thought to contribute to its reduced psychotomimetic side effects while still engaging the NMDA receptor target.<sup>[2][4]</sup> The interaction of **Lanicemine** with the NMDA receptor leads to downstream effects on neuronal activity, which can be non-invasively measured using phMRI techniques such as blood-oxygen-level-dependent (BOLD) imaging.



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*Lanicemine's mechanism of action at the NMDA receptor.*

## Quantitative Data Summary

The following tables summarize quantitative findings from phMRI and related studies investigating the effects of **Lanicemine**.

Table 1: Effects of **Lanicemine** on Prefrontal Cortex Global Brain Connectivity (GBCr) in Major Depressive Disorder (MDD)

Treatment Group	Time Point	Mean Change in PFC GBCr (vs. Placebo)	p-value	Reference
Lanicemine (100mg)	During Infusion	No significant effect	0.45	<a href="#">[5]</a> <a href="#">[6]</a>
Lanicemine (100mg)	24-h Post-treatment	No significant effect	0.23	<a href="#">[5]</a> <a href="#">[6]</a>
Ketamine (0.5mg/kg)	During Infusion	Significant increase	0.01	<a href="#">[5]</a> <a href="#">[6]</a>
Ketamine (0.5mg/kg)	24-h Post-treatment	Significant increase	0.02	<a href="#">[5]</a> <a href="#">[6]</a>

An exploratory analysis within the **Lanicemine** group showed a significant increase in PFC GBCr at 24-hours post-treatment ( $p = 0.01$ ) compared to baseline, but not during infusion ( $p = 0.34$ ).<sup>[5]</sup>

Table 2: Correlation of BOLD Signal Changes with Antidepressant Response

Drug	Brain Region	Correlation with Depression Improvement	Finding	Reference
Lanicemine & Ketamine	Anterior Cingulate Cortex (ACC)	Positive	BOLD activation in the ACC predicted improvement in mood 24 hours later.	<sup>[5]</sup>
Lanicemine & Ketamine	Subgenual Anterior Cingulate Cortex (sgACC)	Positive	BOLD responses in the sgACC correlated significantly with improvement in depressive symptoms.	<sup>[7]</sup>
Lanicemine	Prefrontal Cortex (PFC)	Positive	Change in PFC GBCr positively predicted depression improvement ( $r = 0.55$ , $p = 0.01$ ).	<sup>[5][6]</sup>

Table 3: Effects of **Lanicemine** on BOLD Signal in Specific Brain Regions

Brain Region	Lanicemine Effect (vs. Saline)	Ketamine Effect (vs. Saline)	Reference
Thalamus	Abrupt increase	Abrupt increase	[8]
Caudate	Similar pattern of response to Ketamine	Similar pattern of response to Lanicemine	[7]

## Experimental Protocols

This section provides a detailed protocol for a typical phMRI study involving **Lanicemine** administration, synthesized from published research.

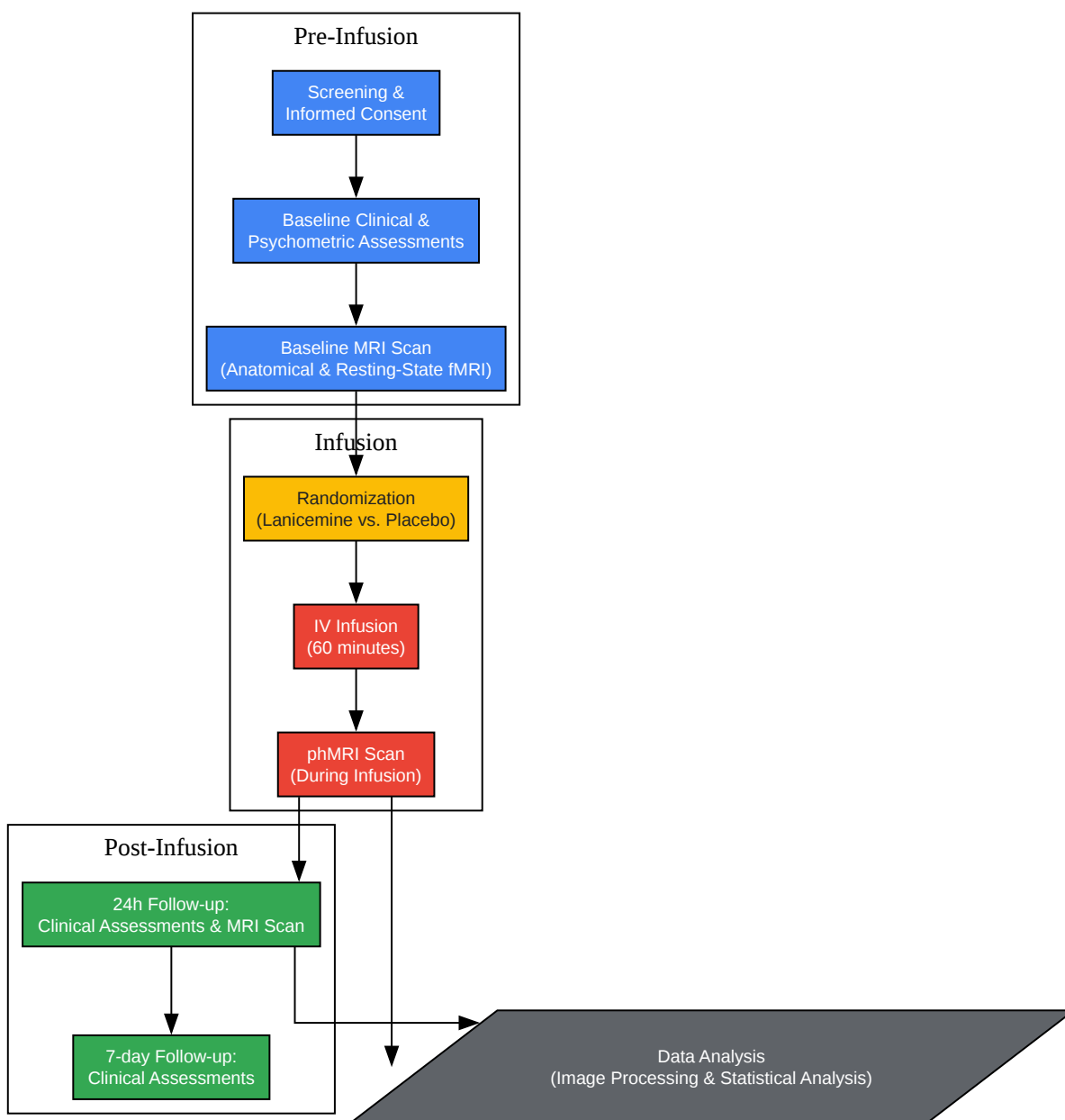
## Participant Recruitment and Screening

- Inclusion Criteria:
  - Diagnosis of the disorder under investigation (e.g., Major Depressive Disorder, PTSD).[3]  
[6]
  - Specific symptom severity scores on relevant scales (e.g., Montgomery-Åsberg Depression Rating Scale (MADRS)).[4]
  - Age and BMI within a specified range.[4]
  - Ability to provide informed consent.
- Exclusion Criteria:
  - Contraindications for MRI scanning (e.g., metallic implants).
  - Current use of psychotropic medications (unless part of the study design, requiring a washout period).
  - History of substance use disorder.
  - Significant unstable medical conditions.

## Study Design

A randomized, double-blind, placebo-controlled design is recommended.<sup>[3]</sup><sup>[6]</sup> Participants are randomly assigned to one of the following groups:

- **Lanicemine** Group: Receives intravenous (IV) **Lanicemine**.
- Placebo Group: Receives a matching placebo (e.g., 0.9% saline).<sup>[3]</sup>
- (Optional) Active Comparator Group: Receives another NMDA receptor antagonist like ketamine for comparative analysis.<sup>[6]</sup>



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Workflow for a typical **Lanicemine** phMRI study.

## Lanicemine Administration Protocol

- Dosage and Preparation:
  - A fixed dose of 100 mg of **Lanicemine** is commonly used.[3][6]
  - The drug is diluted in a suitable volume of 0.9% saline (e.g., 100 mL).[3]
- Infusion Procedure:
  - Administer the **Lanicemine** solution via an MRI-compatible infusion pump.
  - The infusion is typically delivered intravenously over a period of 60 minutes.[3][4]
  - The infusion rate is maintained at a constant speed (e.g., 1.67 mL/min for a 100 mL volume over 60 minutes).[3]

## phMRI Acquisition

- Scanner: A 3-Tesla MRI scanner is typically used.
- Scan Timing:
  - Baseline Scan: A resting-state fMRI scan is acquired before the start of the infusion.[6]
  - During-Infusion Scan: A continuous resting-state fMRI scan is acquired throughout the 60-minute infusion period.[6]
  - Post-Infusion Scan: A follow-up resting-state fMRI scan is acquired at 24 hours post-treatment.[6]
- Imaging Parameters (Example):
  - Sequence: T2\*-weighted gradient-echo echo-planar imaging (EPI).
  - Repetition Time (TR): 2000 ms.
  - Echo Time (TE): 30 ms.

- Flip Angle: 80°.
- Voxel Size: 3x3x3 mm.
- Anatomical Scan: A high-resolution T1-weighted structural image (e.g., MPRAGE) should also be acquired for registration purposes.

## Data Analysis

- Preprocessing: Standard fMRI preprocessing steps should be applied, including motion correction, slice-timing correction, spatial normalization to a standard template (e.g., MNI space), and spatial smoothing.
- BOLD Signal Analysis:
  - Define regions of interest (ROIs) based on prior literature (e.g., sgACC, thalamus).[7][8]
  - Extract the mean BOLD time series from these ROIs.
  - Perform statistical comparisons of BOLD signal changes between the **Lanicemine** and placebo groups during and after infusion.
- Functional Connectivity Analysis:
  - Calculate global brain connectivity (GBCr) for specific regions, such as the prefrontal cortex.[6]
  - Compare changes in GBCr between treatment groups at different time points.
  - Correlate changes in imaging metrics (BOLD signal, GBCr) with changes in clinical scores to assess the predictive value of these biomarkers.[5]

## Safety and Tolerability

**Lanicemine** is generally well-tolerated, with minimal psychotomimetic and dissociative side effects compared to ketamine.[2][4] However, standard safety monitoring, including vital signs and adverse event reporting, should be conducted throughout the study. No serious adverse events have been specifically associated with **Lanicemine** in the reviewed phMRI studies.[3]



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